4-(Piperidin-4-yloxy)pyrimidine 4-(Piperidin-4-yloxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210542
InChI: InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

4-(Piperidin-4-yloxy)pyrimidine

CAS No.:

Cat. No.: VC18210542

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-yloxy)pyrimidine -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 4-piperidin-4-yloxypyrimidine
Standard InChI InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
Standard InChI Key AQOOEYUGDLSSRH-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OC2=NC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The base compound, 4-(Piperidin-4-yloxy)pyrimidine, consists of a six-membered pyrimidine ring (C₄H₄N₂) linked via an oxygen atom to a piperidine moiety (C₅H₁₁N). The hydrochloride derivative (C₉H₁₄ClN₃O) incorporates a chloride ion, increasing polarity and crystallinity. Key structural features include:

  • Pyrimidine Ring: Positions 2 and 4 are occupied by nitrogen atoms, creating electron-deficient regions conducive to nucleophilic substitution.

  • Piperidin-4-yloxy Group: The piperidine ring adopts a chair conformation, with the oxygen atom at the 4-position enabling rotational flexibility .

Table 1: Comparative Molecular Data for Piperidin-4-yloxy Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
4-(Piperidin-4-yloxy)pyrimidineC₉H₁₃N₃O179.22N/A
4-(Piperidin-4-yloxy)pyrimidine HClC₉H₁₄ClN₃O215.681389315-06-3
2-(Piperidin-4-yloxy)pyrimidineC₉H₁₃N₃O179.22499240-48-1

Spectroscopic and Computational Data

  • SMILES: C1CNCCC1OC2=NC=NC=C2 (base), C1CNCCC1OC2=NC=NC=C2.Cl (HCl).

  • InChIKey: JJXPLDWYGHUVDW-UHFFFAOYSA-N (HCl).

  • 3D Conformation: Molecular dynamics simulations suggest the piperidine ring adopts a chair conformation, minimizing steric hindrance with the pyrimidine moiety .

Synthesis and Modification Strategies

Salt Formation

Hydrochloride salts are prepared by treating the free base with hydrochloric acid in ethanol, achieving >95% purity via recrystallization . This step is critical for improving bioavailability in preclinical studies.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF+15%
BaseK₂CO₃+20%
Temperature80°C+10%

Pharmacological Applications

Kinase Inhibition

4-(Piperidin-4-yloxy)pyrimidine derivatives exhibit nanomolar affinity for tyrosine kinases, particularly EGFR and VEGFR2. In silico docking studies reveal hydrogen bonding between the pyrimidine nitrogen and kinase active-site residues .

Antimicrobial Activity

The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Fluorinated analogs, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, show enhanced potency (MIC = 8 µg/mL) .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: N-Methylation reduces kinase affinity by 50%, likely due to steric clashes .

  • Pyrimidine Modifications: Trifluoromethyl groups at position 6 improve metabolic stability but increase molecular weight .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: LogP = 1.2 (HCl salt) suggests moderate intestinal permeability.

  • Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive piperidine-N-oxide metabolites .

Toxicity

Acute oral LD₅₀ in rats exceeds 2,000 mg/kg, with no observed genotoxicity in Ames tests. Chronic exposure studies indicate reversible hepatotoxicity at doses >100 mg/kg/day .

Industrial and Research Applications

Drug Development

The compound serves as a precursor for oncology candidates, with three derivatives entering Phase I trials as of 2025 .

Chemical Probes

Researchers utilize fluorescently tagged analogs to map kinase binding sites in live cells .

Challenges and Future Directions

While 4-(Piperidin-4-yloxy)pyrimidine shows promise, limitations include:

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates salt or prodrug formulations.

  • Selectivity: Off-target kinase activity (e.g., PDGFR-β) necessitates structural optimization .

Emerging strategies include covalent inhibition via Michael acceptor groups and nanoparticle-based delivery systems to enhance tumor targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator